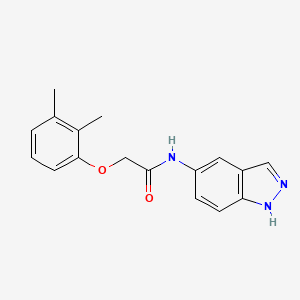
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CKD-516' and has been primarily studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is not fully understood; however, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Additionally, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to inhibit the activity of specific kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide in lab experiments include its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer growth. However, the limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for specific reagents and conditions for its synthesis.
Future Directions
The future directions for research on 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide include further studies on its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its potential applications in treating neurological disorders and metabolic diseases. Additionally, future research should focus on understanding the mechanism of action of this compound and identifying its specific targets and signaling pathways. Furthermore, future research should also focus on developing more efficient and cost-effective methods for the synthesis of this compound.
Synthesis Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetophenone. In the second step, this intermediate is reacted with hydrazine hydrate and acetic acid to form 2-(2,3-dimethylphenoxy)acetohydrazide. Finally, the reaction of this intermediate with 5-bromoindazole in the presence of a base yields 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been studied for its potential applications in various fields, including anti-inflammatory and anti-cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has also been studied for its potential applications in treating neurological disorders and metabolic diseases.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-3-5-16(12(11)2)22-10-17(21)19-14-6-7-15-13(8-14)9-18-20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRSSLNGQEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)


![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)

![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)
![2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B4877337.png)